4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole
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Overview
Description
4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and an ethyl chain linked to another pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
It is reported that some pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions
Pharmacokinetics
The compound is a solid at room temperature and slightly soluble in water , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s properties.
Result of Action
Some pyrazole derivatives are known to have mutagenic effects , but the specific effects of this compound remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole typically involves the bromination of pyrazole derivatives. One common method includes the reaction of pyrazole with bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification to obtain the desired product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole rings.
Cyclization Reactions: It can form fused ring systems through cyclization reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce complex fused ring systems .
Scientific Research Applications
4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyrazole derivatives, such as 4-Bromopyrazole and 4-Bromo-1-methyl-1H-pyrazole . These compounds share structural similarities but differ in their substitution patterns and functional groups.
Uniqueness
4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is unique due to its dual pyrazole rings and the specific positioning of the bromo group and ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-(2-pyrazol-1-ylethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c9-8-6-11-13(7-8)5-4-12-3-1-2-10-12/h1-3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFPNYQMCBCHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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